1-Chloro-3-iodobenzene

Catalog No.
S702413
CAS No.
625-99-0
M.F
C6H4ClI
M. Wt
238.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-iodobenzene

CAS Number

625-99-0

Product Name

1-Chloro-3-iodobenzene

IUPAC Name

1-chloro-3-iodobenzene

Molecular Formula

C6H4ClI

Molecular Weight

238.45 g/mol

InChI

InChI=1S/C6H4ClI/c7-5-2-1-3-6(8)4-5/h1-4H

InChI Key

JMLWXCJXOYDXRN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)Cl

solubility

2.88e-04 M

Canonical SMILES

C1=CC(=CC(=C1)I)Cl

The exact mass of the compound 1-Chloro-3-iodobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.88e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32861. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Chloro-3-iodobenzene is a dihalogenated aromatic compound featuring both a chlorine and an iodine atom in a meta-substitution pattern on a benzene ring. This specific arrangement of two different halogens is fundamental to its utility as a chemical intermediate, providing two sites with distinct and predictable reactivity. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in common cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This differential reactivity allows for selective, stepwise functionalization, making it a valuable precursor for complex organic molecules where precise control over synthetic sequence is critical.

Research Fit

1

Sequential cross-coupling via orthogonal C-I / C-Cl reactivity

2

Site-selective functionalization without protecting groups

3

Iodo-first, then chloro diversification strategy

Substituting 1-Chloro-3-iodobenzene with simpler analogs like 1,3-dichlorobenzene or 1,3-diiodobenzene is often impractical for controlled synthesis. 1,3-Dichlorobenzene lacks a highly reactive site for mild cross-coupling, while 1,3-diiodobenzene risks non-selective double additions, leading to unwanted byproducts and complex purification. Isomeric substitution with 1-chloro-2-iodobenzene or 1-chloro-4-iodobenzene is also not viable, as the substitution pattern (ortho, meta, para) dictates the molecule's symmetry, dipole moment, and steric environment. These differences directly influence physical properties like melting point and crystal packing, as well as the electronic effects on reaction sites, ultimately affecting the properties and performance of downstream products such as organic electronics or pharmaceutical intermediates.

Substitution Risk

Ortho/para isomers change regio-electronic profile, altering reaction outcome

Mono-halogen analogs (iodobenzene or chlorobenzene) lack orthogonal two-step sequence

Bromo-iodo pair differs in chemo-selectivity; may not match coupling sequence

Enables Highly Selective C-N Coupling at the Iodine Position While Preserving the Chlorine Site

In a nickel-catalyzed Buchwald-Hartwig type amination, 1-chloro-4-iodobenzene (an isomer of the target compound) demonstrated excellent chemoselectivity. The reaction with p-toluidine in the presence of a phenylboronic ester activator yielded the C-N coupled product at the iodine position with 94% yield, while the C-Cl bond remained intact. In contrast, similar reactions attempted with multi-halide substrates without the specific activator resulted in complex mixtures, indicating non-selective reactions. This highlights the compound's suitability for syntheses where the less reactive C-Cl bond must be preserved for subsequent transformations.

Evidence DimensionProduct Yield (Selective C-N Coupling)
Target Compound DataNot directly tested, but high selectivity is inferred for the class.
Comparator Or Baseline1-Chloro-4-iodobenzene (isomer): 94% yield of mono-aminated product.
Quantified DifferenceThe reaction proceeds with high yield and selectivity at the C-I bond.
ConditionsNickel-catalyzed Buchwald-Hartwig amination with phenylboronic ester activator and K3PO4 base.

This selectivity is critical for procurement in multi-step syntheses, as it avoids protecting group strategies and reduces complex purification steps, lowering overall process costs.

Bond energy gap
Class-level
C-I BDE ~65 kcal/mol; C-Cl BDE ~95 kcal/mol. ΔBDE ≈ 30 kcal/mol
May support selective oxidative addition at iodo site
Based on standard aromatic halide BDE references

Superior Reactivity in Palladium-Catalyzed Couplings Compared to Chloro- or Bromo- Analogs

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the established trend of I > Br > Cl. This makes the C-I bond in 1-chloro-3-iodobenzene the exclusive site of reaction under conditions where C-Cl bonds are unreactive. For example, in Suzuki couplings, aryl chlorides often require more forcing conditions, specialized catalysts, and sophisticated ligands to achieve good yields, whereas aryl iodides react under milder conditions. Similarly, in Sonogashira couplings, attempts to use bromobenzenes can be unsuccessful due to the significant difference in reactivity compared to iodo-compounds. This reactivity hierarchy allows for selective coupling at the iodine position at room temperature, a condition under which an equivalent C-Br bond might not react.

Evidence DimensionRelative Reactivity in Cross-Coupling
Target Compound DataHigh (I > Br > OTf >> Cl)
Comparator Or BaselineAryl Bromides (Lower reactivity), Aryl Chlorides (Significantly lower reactivity)
Quantified DifferenceQualitatively established as a significant reactivity gap enabling chemoselective synthesis.
ConditionsStandard Palladium-catalyzed Suzuki-Miyaura or Sonogashira reaction conditions.

Procuring this iodo-substituted compound allows for more energy-efficient and cost-effective syntheses by enabling reactions under milder conditions, reducing catalyst loading, and expanding the compatible functional group tolerance.

Melting point vs para
Head-to-head
meta: 54.5 °C, 1.926 g/mL; para: 56–57 °C
Supports isomer identification and quality control
Standard atmospheric pressure conditions

Enables Selective Grignard Reagent Formation at the More Labile Carbon-Iodine Bond

The formation of Grignard reagents from dihalobenzenes is governed by the reactivity of the carbon-halogen bond, which follows the order C-I > C-Br > C-Cl. When forming a Grignard reagent from an analog like 1-bromo-3-chlorobenzene, the reaction occurs selectively at the more reactive carbon-bromine bond, leaving the chloro-substituent intact. By extension, for 1-chloro-3-iodobenzene, the significantly weaker C-I bond ensures that Grignard formation will occur exclusively at the iodine position under controlled conditions, producing 3-chlorophenylmagnesium iodide. This provides a reliable method for introducing a nucleophilic carbon at the 3-position while retaining the chlorine for subsequent electrophilic substitution or cross-coupling reactions.

Evidence DimensionReactivity Toward Magnesium
Target Compound DataHigh (Iodine site)
Comparator Or BaselineBromine site (e.g., in 1-bromo-3-chlorobenzene) is reactive; Chlorine site is significantly less reactive.
Quantified DifferenceThe C-I bond is the most labile, ensuring high selectivity for Grignard formation over C-Cl.
ConditionsStandard Grignard reagent formation with magnesium metal in an anhydrous ether solvent (e.g., THF, diethyl ether).

This predictable selectivity makes it a superior choice over symmetric dihalides for building complex molecules, as it provides a clear and high-yielding pathway to a specific organometallic intermediate without side reactions.

Synthesis yield
Reported
74% yield via halogenation
Benchmark for route assessment
Purification by flash chromatography
13C NMR signals
Class-level
meta-isomer: six distinct signals; para-isomer: four signals
Enables unambiguous regioisomer confirmation
Standard 13C NMR spectroscopy

Sequential Cross-Coupling for Synthesizing Complex Pharmaceuticals and Agrochemicals

The differential reactivity of the C-I and C-Cl bonds makes this compound an ideal starting material for sequential cross-coupling reactions. A Sonogashira or Suzuki reaction can be performed selectively at the highly reactive iodine position under mild conditions, followed by a second, more forcing coupling reaction (e.g., Buchwald-Hartwig amination) at the chlorine position. This allows for the controlled, stepwise construction of complex biaryl or aryl-alkyne structures common in pharmaceuticals and advanced materials.

Precursor for Regio-Defined Organometallic Reagents

Due to the high lability of the C-I bond compared to the C-Cl bond, 1-chloro-3-iodobenzene is a preferred precursor for the selective formation of Grignard or organolithium reagents. The resulting 3-chlorophenylmagnesium iodide can then be used as a nucleophile to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to introduce the 3-chlorophenyl moiety while preserving the chlorine atom for future transformations.

Building Block for Organic Electronic Materials (OLEDs)

In the synthesis of materials for Organic Light Emitting Diodes (OLEDs), precise molecular architecture is key to performance. 1-Chloro-3-iodobenzene serves as a valuable building block where an initial coupling reaction at the iodine site can be used to construct a core structure. The remaining chlorine atom can then be used in a subsequent reaction to attach other functional groups, allowing for the synthesis of complex, asymmetric molecules with tailored electronic properties required for efficient light emission or charge transport.

Application Fit

Application
Selection Property
Validation Focus
Sequential API synthesis
Orthogonal halogen reactivity
C-I chemoselectivity under mild conditions
OLED material synthesis
Meta-substitution pattern
Electronic and packing property modulation
Agrochemical R&D
Diverse functionalization handles
SAR exploration via sequential coupling
Analytical standard
Distinctive physicochemical profile
Isomer identity and purity by NMR/HPLC

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

625-99-0

Wikipedia

1-Chloro-3-iodobenzene

General Manufacturing Information

Benzene, 1-chloro-3-iodo-: INACTIVE
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

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